molecular formula C8H12N4 B2821725 N2-Cyclobutylpyrimidine-2,5-diamine CAS No. 1250822-97-9

N2-Cyclobutylpyrimidine-2,5-diamine

Cat. No. B2821725
CAS RN: 1250822-97-9
M. Wt: 164.212
InChI Key: YKIOVDUIXKIBLZ-UHFFFAOYSA-N
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Description

N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule with the molecular formula C8H12N4 and a molecular weight of 164.212 . It has shown significant potential in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of N2-Cyclobutylpyrimidine-2,5-diamine involves a pyrimidine ring with a cyclobutyl group and two amine groups attached . A study on human diamine sensors for putrescine and cadaverine molecules suggests that several negatively charged residues in the ligand binding pocket of these receptors constitute the molecular basis for recognition of these necromones .

Future Directions

N2-Cyclobutylpyrimidine-2,5-diamine shows significant potential in various fields of research and industry. Future research could focus on its potential applications and further elucidation of its properties and mechanisms of action. For instance, research on the impairment in hair and scalp induced by hair dyeing and perming suggests potential future directions for research on diamine-based compounds . Similarly, research on desalination membranes suggests potential applications for diamine-based compounds .

Mechanism of Action

Target of Action

N2-Cyclobutylpyrimidine-2,5-diamine (CBP) is a small organic molecule These enzymes play crucial roles in the metabolism of biogenic amines .

Mode of Action

They do this by mimicking the substrate’s structure, thereby blocking the enzyme’s active site and preventing the normal substrate from binding .

Biochemical Pathways

The inhibition of amine oxidases by CBP can affect several biochemical pathways. Amine oxidases are involved in the catabolism of biogenic amines, including neurotransmitters like dopamine and serotonin . Therefore, inhibiting these enzymes can potentially impact neurotransmission and other physiological processes.

properties

IUPAC Name

2-N-cyclobutylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOVDUIXKIBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Cyclobutylpyrimidine-2,5-diamine

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